molecular formula C9H13Cl2FN4 B15382002 (2-Chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride

(2-Chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride

Katalognummer: B15382002
Molekulargewicht: 267.13 g/mol
InChI-Schlüssel: KHMCETVXQPBVID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride is a halogenated pyrimidine derivative with a piperidine substituent. Its molecular formula is C₉H₁₂ClFN₄·HCl, and it exists as a hydrochloride salt to enhance solubility and stability. The compound features a pyrimidine core substituted with chlorine (C2), fluorine (C5), and a 4-piperidylamine group (C4). This structure is common in pharmaceutical intermediates, particularly in kinase inhibitors or antiviral agents, due to its ability to modulate hydrogen bonding and hydrophobic interactions .

Eigenschaften

Molekularformel

C9H13Cl2FN4

Molekulargewicht

267.13 g/mol

IUPAC-Name

2-chloro-5-fluoro-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C9H12ClFN4.ClH/c10-9-13-5-7(11)8(15-9)14-6-1-3-12-4-2-6;/h5-6,12H,1-4H2,(H,13,14,15);1H

InChI-Schlüssel

KHMCETVXQPBVID-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1NC2=NC(=NC=C2F)Cl.Cl

Herkunft des Produkts

United States

Biologische Aktivität

(2-Chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride, with the chemical formula C9H13ClFN4C_9H_{13}ClFN_4 and CAS number 1000207-47-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine and fluorine atom, along with a piperidylamine moiety. The presence of these functional groups is believed to influence its biological properties significantly.

The primary biological activities associated with (2-Chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride include:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in various signaling pathways involved in cancer and other diseases.
  • Antagonism of Receptors : It has been identified as a potential antagonist for P2X7 receptors, which are implicated in inflammatory responses and pain signaling pathways.

Pharmacological Effects

Research indicates several pharmacological effects attributed to this compound:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrimidines can exhibit anticancer properties. The specific activity of (2-Chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride against cancer cell lines is currently under investigation.
  • Anti-inflammatory Effects :
    • The compound's action on P2X7 receptors suggests a role in modulating inflammatory processes, potentially leading to therapeutic applications in conditions like arthritis.
  • CNS Penetration :
    • Given its structure, there is potential for central nervous system (CNS) activity, making it a candidate for further studies in neuropharmacology.

Case Studies and Research Findings

Several studies highlight the biological activity of (2-Chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride:

StudyObjectiveFindings
Bioorganic & Medicinal Chemistry Letters (2010)Investigate P2X7 receptor antagonismIdentified as a potent antagonist with significant CNS penetration capabilities .
Royal Society of Chemistry Advances (2015)Synthesis and evaluation of pyrimidine derivativesShowed that modifications in the pyrimidine structure enhance kinase inhibition .
Organic Process Research & Development (2013)Synthesis of JAK2 kinase inhibitorsHighlighted the importance of similar compounds in treating hematological malignancies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent groups, cyclic amine moieties, or halogen positioning. Key comparisons include:

Table 1: Structural Comparison of Analogs
Compound Name/CAS No. Core Structure Substituents/Modifications Molecular Weight Key Features
(2-Chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride (1401425-40-8) Pyrimidine - Cl (C2), F (C5), 4-piperidylamine (C4) 295.18 (free base) High solubility (dihydrochloride salt)
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine (923119-59-9) Pyrimidine - Cl (C2), F (C5), pyrrolidine (C4) 217.64 Smaller amine ring; reduced basicity
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride (31646-54-5) Pyrimidine - Cl (C2), F (C5), diethylamine (C4) 253.71 Linear amine; increased lipophilicity
1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Pyrimidine - Cl (C2), F (C5), pyrrolidin-3-amine (C4) 310.16 Steric hindrance from pyrrolidine
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride Pyridine - Cl (C3), CF₃ (C5), piperidine (C2) 316.15 Pyridine core; trifluoromethyl group

Physicochemical Properties

  • Solubility : The dihydrochloride salt form of the target compound (1401425-40-8) improves aqueous solubility compared to neutral analogs like 923119-59-9 (pyrrolidine derivative) .
  • Stability : Fluorine at C5 and chlorine at C2 enhance electronic withdrawal, stabilizing the pyrimidine ring against nucleophilic attack .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-5-fluoropyrimidin-4-yl)-4-piperidylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-5-fluoropyrimidine derivatives with piperidine-4-amine under basic conditions (e.g., triethylamine in dichloromethane) . Optimization includes controlling reaction temperature (room temperature to 50°C) and solvent polarity to enhance yield. Purification often involves crystallization or column chromatography.
  • Critical Parameters : Monitor pH during amine coupling and use anhydrous conditions to avoid side reactions.

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

  • Techniques :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm substitution patterns (e.g., chlorine at position 2, fluorine at position 5) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at 261.05 Da).
  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry and hydrogen bonding with counterions like chloride .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory binding affinity data across different biological assays for this compound?

  • Approach :

  • Assay Validation : Compare results from fluorescence polarization (FP) versus surface plasmon resonance (SPR) to assess kinetic vs. equilibrium binding discrepancies .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate aggregation artifacts in cell-free assays .
  • Structural Analogues : Cross-reference with compounds like 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride, which shares a similar pyrimidine core but differs in substituent effects .

Q. How does the substitution pattern (e.g., chlorine at position 2, fluorine at position 5) influence the compound’s interaction with kinase targets?

  • SAR Insights :

  • The 2-chloro group enhances hydrophobic interactions with kinase ATP-binding pockets, while the 5-fluorine improves metabolic stability by reducing CYP450-mediated oxidation .
  • Data Table : Comparison of IC50_{50} Values for Structural Analogues
CompoundTarget KinaseIC50_{50} (nM)Source
Target CompoundJAK212.3 ± 1.5
5-Chloro-6-piperidin-1-yl-1H-pyrimidine-2,4-dioneJAK245.7 ± 3.2
4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidinePI3Kγ8.9 ± 0.9

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Tools :

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes).
  • ADMET Prediction : Use QikProp or SwissADME to estimate logP (2.1), solubility (-3.2 logS), and bioavailability (>70%) .

Methodological Considerations

Q. How can researchers resolve discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • Troubleshooting :

  • Metabolite Profiling : Identify active metabolites in ex vivo liver microsomes that may enhance or reduce toxicity .
  • Microenvironment Factors : Adjust oxygen tension (e.g., 5% O2_2 for solid tumor models) to mimic in vivo conditions .

Q. What purification techniques are most effective for isolating enantiomerically pure forms of this compound?

  • Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Monitor purity via HPLC (≥98%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.